

## Application Notes and Protocols for Preparing NSC 109555 Stock Solution

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Compound of Interest		
Compound Name:	NSC 109555	
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This document provides detailed protocols and application notes for the preparation, handling, and storage of stock solutions for **NSC 109555**, a selective inhibitor of Checkpoint Kinase 2 (Chk2).

### Introduction

NSC 109555 is a potent, selective, and reversible ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), with an IC50 value of 0.2  $\mu$ M.[1][2][3] It displays high selectivity for Chk2 over other kinases, including Chk1 (IC50 > 10  $\mu$ M).[2][3] Chk2 is a critical serine/threonine kinase involved in the DNA damage response pathway; its activation leads to cell cycle arrest or apoptosis, making it a key target in cancer therapy.[4][5] NSC 109555 has been shown to inhibit the phosphorylation of the Chk2 substrate histone H1 and to exhibit antiproliferative activity in leukemia models.[6][7] Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results.

## **Chemical and Physical Properties**

**NSC 109555** is available in different salt forms, which affects its molecular weight. It is crucial to use the batch-specific molecular weight provided on the product vial or Certificate of Analysis for accurate molarity calculations.



Property	NSC 109555 ditosylate	NSC 109555 dimethanesulfonate
Synonyms	DDUG, NSC109555	DDUG, NCI C04808
Chemical Name	4,4'-diacetyldiphenylurea bis(guanylhydrazone) ditosylate[1]	2,2'-[carbonylbis(imino-4,1- phenyleneethylidyne)]bis- hydrazinecarboximidamide, dimethanesulfonate[6]
CAS Number	66748-43-4[1]	15427-93-7[6]
Molecular Formula	C19H24N10O • 2C7H8O3S[1]	C19H24N10O • 2CH3SO3H[6]
Molecular Weight	752.86 g/mol [1][8]	600.7 g/mol [6]
Purity	≥98% (HPLC)[1][2]	≥98%[6]

### **Solubility Data**

The solubility of **NSC 109555** can vary based on the solvent and the specific salt form. The data below serves as a guideline.

Solvent	Solubility (ditosylate)	Solubility (dimethanesulfonate)
DMSO	Soluble to 10 mM	20 mg/mL[6]
DMF	Not specified	2 mg/mL[6]
Ethanol	Not specified	3 mg/mL[6]
PBS (pH 7.2)	Not specified	10 mg/mL[6]

For most in vitro applications, DMSO is the recommended solvent for preparing high-concentration stock solutions.

## Experimental Protocol: Preparing a 10 mM DMSO Stock Solution



This protocol describes the preparation of a 10 mM stock solution of **NSC 109555** ditosylate (M.Wt: 752.86 g/mol) in DMSO. Adjust calculations accordingly for different concentrations or salt forms.

### 4.1. Materials and Equipment

- NSC 109555 powder
- Anhydrous/molecular sieve-dried DMSO
- Analytical balance
- Microcentrifuge tubes or amber glass vials
- Pipettes and sterile, filtered pipette tips
- Vortex mixer
- Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
- 4.2. Safety Precautions
- Handle **NSC 109555** in a well-ventilated area or a chemical fume hood.
- Wear appropriate PPE to avoid inhalation, ingestion, or contact with skin and eyes.
- Consult the Safety Data Sheet (SDS) for comprehensive safety information.
- 4.3. Stock Solution Calculation To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (M)  $\times$  Volume (L)  $\times$  Molecular Weight (g/mol)  $\times$  1000 (mg/g)

Example for 1 mL of 10 mM stock solution of **NSC 109555** ditosylate: Mass (mg) = 0.010 mol/L x 0.001 L x 752.86 g/mol x 1000 mg/g = 7.53 mg

4.4. Step-by-Step Procedure

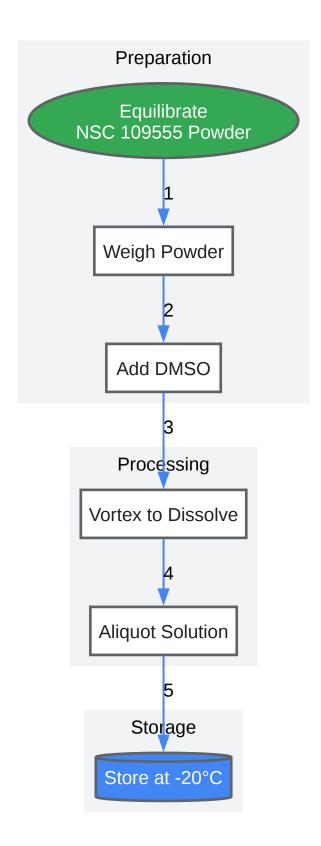


- Equilibrate: Allow the vial of NSC 109555 powder to reach room temperature before opening to prevent moisture condensation.
- Weighing: Carefully weigh out the calculated amount of NSC 109555 (e.g., 7.53 mg) and place it into a sterile microcentrifuge tube or vial.
- Solvent Addition: Add the calculated volume of DMSO (e.g., 1 mL) to the vial containing the powder.
- Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary, but avoid excessive heat.
- Aliquotting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
- Storage: Store the aliquots at -20°C for long-term storage. The stability is expected to be at least 2 years when stored properly.[1]

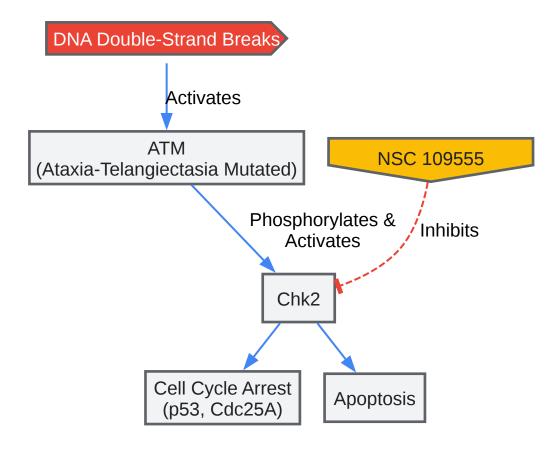
# Visualization of Experimental Workflow and Signaling Pathway

5.1. Experimental Workflow: Stock Solution Preparation The following diagram outlines the key steps for preparing the **NSC 109555** stock solution.









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